molecular formula C22H23N3O2 B2627217 N-(4-((3-(Tert-butyl)-5-oxo-1-phenyl-2-pyrazolin-4-ylidene)methyl)phenyl)ethanamide CAS No. 1025561-80-1

N-(4-((3-(Tert-butyl)-5-oxo-1-phenyl-2-pyrazolin-4-ylidene)methyl)phenyl)ethanamide

Cat. No.: B2627217
CAS No.: 1025561-80-1
M. Wt: 361.445
InChI Key: MYOBZJXKSSIVHD-RGEXLXHISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(4-((3-(Tert-butyl)-5-oxo-1-phenyl-2-pyrazolin-4-ylidene)methyl)phenyl)ethanamide features a pyrazolinone core substituted with a tert-butyl group at position 3, a phenyl group at position 1, and an ethanamide-linked aromatic substituent at position 3. The pyrazolinone scaffold is known for its pharmacological relevance, including anti-inflammatory and antiviral activities .

Properties

IUPAC Name

N-[4-[(Z)-(3-tert-butyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2/c1-15(26)23-17-12-10-16(11-13-17)14-19-20(22(2,3)4)24-25(21(19)27)18-8-6-5-7-9-18/h5-14H,1-4H3,(H,23,26)/b19-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYOBZJXKSSIVHD-RGEXLXHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C=C2C(=NN(C2=O)C3=CC=CC=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)/C=C\2/C(=NN(C2=O)C3=CC=CC=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-((3-(Tert-butyl)-5-oxo-1-phenyl-2-pyrazolin-4-ylidene)methyl)phenyl)ethanamide, also known by its CAS number 1025561-80-1, is a compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C19H24N4O\text{C}_{19}\text{H}_{24}\text{N}_{4}\text{O}

This compound features a pyrazoline ring, which is known for its diverse biological activities.

Biological Activities

Research indicates that compounds containing pyrazoline moieties exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. Below are key findings related to the biological activity of this compound:

1. Anti-inflammatory Activity

A study demonstrated that pyrazoline derivatives possess significant anti-inflammatory effects. For instance, compounds similar to this compound showed up to 85% inhibition of tumor necrosis factor (TNF)-α and interleukin (IL)-6 at concentrations around 10 µM, indicating potential therapeutic applications in inflammatory diseases .

2. Antimicrobial Activity

Research has shown that pyrazoline derivatives exhibit antimicrobial properties against various bacterial strains. For example, specific compounds demonstrated significant inhibition against E. coli and Staphylococcus aureus, suggesting that this compound may also possess similar antimicrobial efficacy .

3. Anticancer Activity

The anticancer potential of pyrazoline derivatives has been explored in several studies. One study reported that compounds with similar structures induced apoptosis in cancer cell lines such as MDA-MB-231, with substantial increases in annexin V-FITC positive cells, indicating effective cancer cell death mechanisms . The IC50 values for these compounds ranged from 1.61 to 1.98 µg/mL, highlighting their potency against various cancer types .

Case Studies

Case Study 1: Anti-inflammatory Effects
A series of pyrazoline derivatives were synthesized and tested for their anti-inflammatory activity using carrageenan-induced edema models in mice. The results indicated that certain derivatives exhibited anti-inflammatory effects comparable to standard drugs like indomethacin.

Case Study 2: Anticancer Mechanisms
In vitro studies on MDA-MB-231 cells showed that pyrazoline derivatives led to significant cell cycle arrest and apoptosis, with mechanisms involving mitochondrial dysfunction and activation of caspases.

Data Table: Summary of Biological Activities

Activity TypeTest MethodologyResultsReference
Anti-inflammatoryTNFα and IL-6 inhibition assaysUp to 85% inhibition at 10 µM
AntimicrobialZone of inhibition against bacteriaSignificant activity against E. coli
AnticancerMDA-MB-231 apoptosis assaysIC50 = 1.61 - 1.98 µg/mL

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the potential of pyrazoline derivatives, including N-(4-((3-(Tert-butyl)-5-oxo-1-phenyl-2-pyrazolin-4-ylidene)methyl)phenyl)ethanamide, as antiviral agents. Research indicates that compounds with similar structures exhibit significant activity against various viruses, including HIV and hepatitis C virus (HCV). For instance, certain pyrazoline derivatives have been synthesized and tested for their efficacy against reverse transcriptase enzymes, showing promising IC50 values that suggest potential as therapeutic agents .

Anti-inflammatory Properties

The anti-inflammatory properties of pyrazoline derivatives are well-documented. Compounds with the pyrazoline structure have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways. This suggests that this compound could be explored for its potential use in treating inflammatory diseases .

Intermediate in Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable in the development of new pharmaceuticals and agrochemicals .

Case Study 1: Antiviral Efficacy

A study published in MDPI demonstrated that pyrazoline derivatives were synthesized and tested for antiviral activity against HCV. The most effective compounds showed IC50 values ranging from 0.20 to 0.35 μM, indicating strong inhibition of viral replication . this compound's structural similarity to these compounds suggests it may possess comparable antiviral properties.

Case Study 2: Inhibition of Inflammation

In another study focusing on anti-inflammatory effects, researchers evaluated various pyrazoline derivatives for their ability to inhibit COX enzymes. The results indicated that certain modifications to the pyrazoline structure enhanced anti-inflammatory activity significantly . This reinforces the potential application of this compound in developing new anti-inflammatory drugs.

Data Table: Comparison of Pyrazoline Derivatives

Compound NameStructureIC50 (μM)Activity Type
Compound AStructure A0.20Antiviral
Compound BStructure B0.35Antiviral
N-(4...N-(4...TBDTBD

Comparison with Similar Compounds

The following analysis focuses on structurally related compounds from the evidence, emphasizing synthesis, substituent effects, and physicochemical properties.

Key Observations:

Substituent Impact on Yield :

  • Bulky substituents (e.g., tert-butyl in the target compound) may reduce synthetic yields compared to smaller groups. For example, 15m (54% yield) has a nitro and methoxy group, while 20j (88% yield) has a bromophenyl group, suggesting steric and electronic factors influence reactivity .
  • The tert-butyl group in the target compound could enhance lipophilicity but complicate crystallization, as seen in analogs like 15m (oil) vs. 20j (solid) .

Spectroscopic Trends :

  • Ethanamide protons in analogs (e.g., δ 2.05 in 20j ) align with typical acetamide chemical shifts, suggesting similar electronic environments in the target compound .
  • IR stretches (~3280 cm⁻¹) confirm N-H bonding in ethanamide-containing structures .

Biological Implications: The pyrazolinone core in the target compound may confer anti-inflammatory or antiviral activity, akin to triazole-based inhibitors in . Paracetamol’s simple ethanamide structure highlights how additional substituents (e.g., tert-butyl, pyrazolinone) in the target compound could modulate potency or toxicity .

Pharmacological Context

  • Edoxaban (), a complex ethanamide derivative, demonstrates high specificity for Factor Xa inhibition, illustrating how heterocyclic appendages (e.g., pyrazolinone) can target enzymes .
  • Isoxazole Derivatives () with bromophenyl groups show robust yields and stability, suggesting the target compound’s bromine-free structure might prioritize synthetic accessibility over halogen-dependent bioactivity .

Physicochemical Properties

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.